molecular formula C9H8Cl2O2 B1355562 (2-Methyl-4-chlorophenoxy)acetyl chloride CAS No. 6597-79-1

(2-Methyl-4-chlorophenoxy)acetyl chloride

Cat. No. B1355562
CAS RN: 6597-79-1
M. Wt: 219.06 g/mol
InChI Key: ABYSGRXBGLVRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

MCPC has been used in a variety of research studies, including biochemical, physiological, and pharmacological research. For instance, a study by Yadav and Bhagat (2005) focused on Friedel–Crafts acylation, an important process in synthesizing drug intermediates, using heterogeneous catalysts.


Molecular Structure Analysis

The molecular formula of MCPC is C9H8Cl2O2. More detailed structural parameters can be obtained from resources like the microwave spectrum of acetyl chloride reported by Sinnott (1961).


Chemical Reactions Analysis

MCPC has been involved in various chemical reactions. For example, Deshmukh and Hess (1994) investigated the photodissociation of acetyl chloride, which provided insights into the energy distributions and quantum yields of chlorine and methyl fragments.


Physical And Chemical Properties Analysis

MCPC is a colorless liquid with a pungent odor. It is soluble in organic solvents. The molecular weight of MCPC is 219.06 g/mol.

Scientific Research Applications

Analysis in Environmental Samples

  • Detection in Water : A study by Gao et al. (2014) utilized High-Performance Liquid Chromatography-Ion Trap-Mass Spectrometry (HPLC-IT-MS) with Solid-Phase Extraction (SPE) to detect 2-methyl-4-chlorophenoxy acetic acid (MCPA) in water samples. This method showed good recoveries and detection limits, demonstrating its potential for environmental monitoring of MCPA and related compounds in water sources (Gao et al., 2014).

Chemical Synthesis and Reactions

  • Photodissociation Studies : Deshmukh and Hess (1994) investigated the photodissociation of acetyl chloride, which provided insights into the energy distributions and quantum yields of chlorine and methyl fragments. This research contributes to understanding the chemical behavior of related compounds under light exposure (Deshmukh & Hess, 1994).
  • Friedel–Crafts Acylation : A study by Yadav and Bhagat (2005) focused on Friedel–Crafts acylation, an important process in synthesizing drug intermediates, using heterogeneous catalysts. This research offers an environmentally friendlier alternative for producing compounds like 4-(Methylthio)acetophenone, critical in pharmaceutical synthesis (Yadav & Bhagat, 2005).

Environmental Degradation Studies

  • Degradation in Wastewater : Sharma et al. (2010) explored the degradation of 4-Chlorophenol, a structurally related compound, in wastewater using advanced oxidation processes. This study helps understand the degradation pathways and effectiveness of different treatment methods for chlorophenols in wastewater (Sharma et al., 2010).

Microwave Spectroscopy

  • Microwave Spectrum Analysis : Sinnott (1961) reported the microwave spectrum of acetyl chloride, providing valuable data on the internal rotation and structural parameters, which are essential for understanding the molecular characteristics of similar compounds (Sinnott, 1961).

Safety And Hazards

The safety data sheet of MCPC indicates that it reacts violently with water . It is flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air .

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYSGRXBGLVRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493509
Record name (4-Chloro-2-methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-4-chlorophenoxy)acetyl chloride

CAS RN

6597-79-1
Record name 2-(4-Chloro-2-methylphenoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6597-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-methylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-4-chlorophenoxy)acetyl chloride
Reactant of Route 2
Reactant of Route 2
(2-Methyl-4-chlorophenoxy)acetyl chloride
Reactant of Route 3
Reactant of Route 3
(2-Methyl-4-chlorophenoxy)acetyl chloride
Reactant of Route 4
(2-Methyl-4-chlorophenoxy)acetyl chloride
Reactant of Route 5
Reactant of Route 5
(2-Methyl-4-chlorophenoxy)acetyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2-Methyl-4-chlorophenoxy)acetyl chloride

Citations

For This Compound
1
Citations
A Parus, J Homa, D Radoński, G Framski… - Ecotoxicology and …, 2021 - Elsevier
Modern agricultural practices are often based on the use of mixtures of specific herbicides to achieve efficient crop protection. The major drawbacks of commercial herbicidal …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.